molecular formula C19H20N2O3S B301169 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301169
M. Wt: 356.4 g/mol
InChI Key: QEISHTNPNKSESL-KLAKZEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one, also known as EFPTO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFPTO belongs to the class of thiazolidinone derivatives, which have been found to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, antitumor, and anti-diabetic effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one has been found to exhibit a broad range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one has been shown to have antitumor and anti-diabetic properties. 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one has also been found to modulate the activity of various neurotransmitters, which may have implications for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments, including its high potency and specificity, as well as its ease of synthesis and purification. However, 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one also has some limitations, including its potential toxicity and the need for further studies to elucidate its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one-based therapeutics for the treatment of inflammatory and oxidative stress-related disorders, such as arthritis and cardiovascular disease. Another area of interest is the investigation of 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one and its potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one involves the reaction of 4-ethoxybenzaldehyde and 2-furaldehyde with thiosemicarbazide and propylamine in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have investigated the anti-inflammatory and antioxidant effects of 2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one, which have been found to be mediated through the inhibition of various inflammatory mediators and oxidative stress markers.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-(furan-2-ylmethylidene)-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2O3S/c1-3-11-21-18(22)17(13-16-6-5-12-24-16)25-19(21)20-14-7-9-15(10-8-14)23-4-2/h5-10,12-13H,3-4,11H2,1-2H3/b17-13-,20-19?

InChI Key

QEISHTNPNKSESL-KLAKZEAMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CO2)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=CO2)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CO2)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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